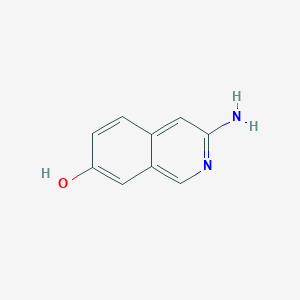

3-Aminoisoquinolin-7-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

3-aminoisoquinolin-7-ol |

InChI |

InChI=1S/C9H8N2O/c10-9-4-6-1-2-8(12)3-7(6)5-11-9/h1-5,12H,(H2,10,11) |

InChI Key |

PGGRQFJHWJUGKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Potential Synthetic Pathways for 3-Aminoisoquinolin-7-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoisoquinolin-7-ol is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the isoquinoline scaffold in a wide range of biologically active molecules. The presence of both an amino and a hydroxyl group on the isoquinoline core offers multiple points for further functionalization, making it a valuable building block for the synthesis of novel drug candidates. This technical guide outlines a potential multi-step synthetic pathway for this compound, providing detailed hypothetical experimental protocols and data presentation to aid researchers in their synthetic efforts. The proposed route is based on established principles of organic synthesis and reactions of related isoquinoline derivatives.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be envisioned through a multi-step sequence starting from a commercially available substituted benzaldehyde. The key steps would involve the construction of the isoquinoline core, followed by functional group interconversions to install the desired amino and hydroxyl groups at the C3 and C7 positions, respectively.

A plausible retrosynthetic analysis suggests that this compound can be derived from a protected intermediate, such as a 7-methoxy-3-nitroisoquinoline. The methoxy group can serve as a protecting group for the phenol, and the nitro group can be reduced to the target amine in a late-stage transformation. This intermediate could be synthesized via a Bischler-Napieralski or a Pomeranz-Fritsch-Bobbitt type cyclization reaction.

The forward synthesis proposed in this guide will start from 3-methoxybenzaldehyde and proceed through the following key transformations:

-

Wittig Reaction or Horner-Wadsworth-Emmons Reaction: To form a substituted styrene derivative.

-

Azidation and Reduction: To introduce an aminoethyl side chain.

-

Acylation: To prepare the precursor for cyclization.

-

Bischler-Napieralski Cyclization: To form the dihydroisoquinoline ring.

-

Aromatization: To furnish the isoquinoline core.

-

Nitration: To introduce the nitro group at the C3 position.

-

Reduction of the Nitro Group: To yield the 3-aminoisoquinoline.

-

Demethylation: To deprotect the hydroxyl group at C7.

Below is a graphical representation of the proposed synthetic pathway.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following sections provide detailed, hypothetical experimental procedures for each step of the proposed synthesis.

Step 1: Synthesis of 3-Methoxy-β-nitrostyrene

This step involves a Henry condensation between 3-methoxybenzaldehyde and nitromethane.

Experimental Protocol:

-

To a solution of 3-methoxybenzaldehyde (1.0 eq) in glacial acetic acid (5 M), add ammonium acetate (1.2 eq).

-

Add nitromethane (1.5 eq) to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

The precipitated yellow solid is collected by filtration, washed with cold water, and dried under vacuum.

-

The crude product can be purified by recrystallization from ethanol.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Methoxybenzaldehyde | 136.15 | 10.0 g | 0.0734 |

| Ammonium Acetate | 77.08 | 6.80 g | 0.0882 |

| Nitromethane | 61.04 | 6.72 g | 0.1101 |

| Product | 3-Methoxy-β-nitrostyrene | Theoretical Yield: 13.15 g | Expected Yield: 10.5-11.8 g (80-90%) |

Step 2: Synthesis of 2-(3-Methoxyphenyl)ethanamine

This step involves the reduction of the nitrostyrene to the corresponding phenethylamine.

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (LiAlH₄) (3.0 eq) in anhydrous tetrahydrofuran (THF) (0.5 M).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-methoxy-β-nitrostyrene (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 3-5 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C.

-

Quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ used in grams.

-

Filter the resulting precipitate and wash it with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by distillation under reduced pressure or by column chromatography on silica gel.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Methoxy-β-nitrostyrene | 179.17 | 10.0 g | 0.0558 |

| Lithium Aluminum Hydride | 37.95 | 6.35 g | 0.1674 |

| Product | 2-(3-Methoxyphenyl)ethanamine | Theoretical Yield: 8.43 g | Expected Yield: 6.3-7.2 g (75-85%) |

Step 3: Synthesis of N-(2-(3-Methoxyphenyl)ethyl)formamide

This step involves the formylation of the amine.

Experimental Protocol:

-

Dissolve 2-(3-methoxyphenyl)ethanamine (1.0 eq) in an excess of ethyl formate (10 eq).

-

Reflux the mixture overnight (12-16 hours).

-

Monitor the reaction by TLC.

-

After the reaction is complete, remove the excess ethyl formate by distillation.

-

The resulting crude oil is used in the next step without further purification.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-(3-Methoxyphenyl)ethanamine | 151.21 | 8.0 g | 0.0529 |

| Ethyl Formate | 74.08 | 39.2 g | 0.529 |

| Product | N-(2-(3-Methoxyphenyl)ethyl)formamide | Theoretical Yield: 9.48 g | Expected Yield: 8.5-9.2 g (90-97%) |

Step 4: Synthesis of 7-Methoxy-3,4-dihydroisoquinoline

This step is a Bischler-Napieralski cyclization to form the dihydroisoquinoline ring.

Experimental Workflow:

A Technical Guide to the Spectroscopic Profile of 3-Aminoisoquinoline

Disclaimer: Initial searches for spectroscopic data on 3-Aminoisoquinolin-7-ol did not yield any specific results. This suggests that the compound may be novel or not extensively characterized in publicly accessible literature. This guide will therefore focus on the closely related and well-documented compound, 3-Aminoisoquinoline . The information presented herein serves as a valuable resource for researchers and professionals working with aminoisoquinoline scaffolds.

Introduction to 3-Aminoisoquinoline

3-Aminoisoquinoline is a heterocyclic aromatic amine with the isoquinoline core structure, which is a key pharmacophore in numerous biologically active compounds.[1][2] Derivatives of 3-aminoisoquinoline have been investigated for their potential as central nervous system depressants and for their anticancer properties.[3][4] A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and the development of new derivatives.

Compound Properties:

| Property | Value |

| CAS Number | 25475-67-6 |

| Molecular Formula | C₉H₈N₂ |

| Molecular Weight | 144.17 g/mol |

| Appearance | Yellow solid powder[5] |

| Melting Point | 174-178 °C |

Spectroscopic Data Summary

The following sections provide a summary of the expected spectroscopic data for 3-Aminoisoquinoline. These values are based on typical ranges for aromatic amines and related heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~9.0 - 9.2 | Singlet | H1 |

| ~7.5 - 8.5 | Multiplet | Aromatic Protons (H4, H5, H6, H7, H8) |

| ~5.0 - 6.0 | Broad Singlet | NH₂ Protons |

Note: The exact chemical shifts and multiplicities will be dependent on the solvent used. The NH₂ protons are expected to be broad and may exchange with D₂O.[1][6]

¹³C NMR (Carbon-13) NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 155 | C3 |

| ~145 - 150 | C1 |

| ~120 - 140 | Aromatic CH and Quaternary Carbons |

Note: The carbon attached to the amino group (C3) is expected to be significantly shielded compared to the unsubstituted isoquinoline.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| 144 | [M]⁺ (Molecular Ion) |

| 117 | [M - HCN]⁺ |

| 116 | [M - H₂CN]⁺ |

Note: As an aromatic amine, 3-Aminoisoquinoline is expected to show a prominent molecular ion peak. Fragmentation may occur through the loss of small molecules like HCN from the heterocyclic ring.[7][8]

Infrared (IR) Spectroscopy

FTIR Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch (doublet for primary amine)[9] |

| 3100 - 3000 | Medium | Aromatic C-H Stretch[10] |

| 1650 - 1580 | Strong | N-H Bend (Scissoring)[6] |

| 1600 - 1450 | Medium to Strong | Aromatic C=C and C=N Ring Stretching |

| 1335 - 1250 | Strong | Aromatic C-N Stretch[6] |

| 900 - 680 | Strong | Aromatic C-H Bend (Out-of-plane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis Spectroscopy Data (Predicted)

| λ_max (nm) | Solvent | Molar Absorptivity (ε) | Assignment |

| ~220-230 | Ethanol/Methanol | High | π → π* transition |

| ~270-280 | Ethanol/Methanol | Medium | π → π* transition |

| ~320-340 | Ethanol/Methanol | Low to Medium | n → π* transition |

Note: The absorption maxima are influenced by the solvent polarity. The amino substituent is expected to cause a bathochromic (red) shift compared to unsubstituted isoquinoline.[11][12]

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Aminoisoquinoline in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

A relaxation delay of 1-2 seconds is typically used.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A wider spectral width is required (~0 to 200 ppm).

-

A longer acquisition time and/or a higher sample concentration may be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, m/z 40-400, using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.

Infrared (IR) Spectroscopy (FTIR-ATR)

-

Sample Preparation: Place a small amount of the solid 3-Aminoisoquinoline powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[13]

-

Background Collection: Record a background spectrum of the empty, clean ATR crystal.

-

Sample Spectrum Collection: Apply pressure to ensure good contact between the sample and the ATR crystal and collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 3-Aminoisoquinoline in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is in the range of 1 x 10⁻⁵ M.[12]

-

Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.

-

Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a range of approximately 200-600 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and determine the molar absorptivity (ε) if the concentration is known accurately.

Synthesis and Workflow

A common route for the synthesis of 3-aminoquinolines involves the reaction of the corresponding 3-hydroxyquinoline with ammonia at elevated temperature and pressure.[14] This transformation is a key step in accessing this class of compounds.

Synthesis Workflow Diagram

Caption: A general workflow for the synthesis of 3-Aminoisoquinoline.

Conclusion

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. US2077903A - Process of preparing 3-amino-quinolines - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Aminoisoquinolin-7-ol: Molecular Structure, Properties, and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 3-Aminoisoquinolin-7-ol is limited in publicly available scientific literature. This guide has been compiled by leveraging data from closely related analogs and established principles of organic chemistry and pharmacology. All predicted data and proposed methodologies should be experimentally verified.

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif present in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1][2] Modifications of the isoquinoline core, through the introduction of various functional groups, have led to the development of potent therapeutic agents with applications in oncology, neurology, and infectious diseases.[3][4] This guide focuses on the molecular structure, physicochemical properties, potential synthesis, and speculative biological relevance of this compound, a lesser-explored member of this important class of molecules.

Molecular Structure and Chemical Properties

This compound is a bicyclic aromatic compound featuring a pyridine ring fused to a benzene ring, with an amino group at the 3-position and a hydroxyl group at the 7-position.

Molecular Formula: C₉H₈N₂O

Molecular Weight: 160.17 g/mol

Predicted Physicochemical Properties:

| Property | Predicted Value |

| pKa (most acidic) | ~9.5 (phenolic hydroxyl) |

| pKa (most basic) | ~4.5 (amino group) |

| LogP | ~1.5 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 0 |

Note: These values are estimations based on the structure and properties of analogous compounds and should be experimentally determined.

Proposed Synthesis

A plausible synthetic route to this compound can be conceptualized by combining established methods for the synthesis of 3-aminoisoquinolines and 7-hydroxyisoquinolines. A potential retrosynthetic analysis is outlined below.

Figure 1: Proposed Retrosynthetic Pathways for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 7-Hydroxyisoquinoline from 3-Aminophenol (Skraup Synthesis) [5]

-

To a mixture of 3-aminophenol, glycerol, and a suitable oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate), slowly add concentrated sulfuric acid while cooling.

-

Heat the mixture cautiously under reflux for several hours.

-

After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purify the crude 7-hydroxyisoquinoline by recrystallization or column chromatography.

Step 2: Amination of 7-Hydroxyisoquinoline

A direct amination at the 3-position of 7-hydroxyisoquinoline could be challenging. A more plausible approach would involve a multi-step sequence, potentially starting from a pre-functionalized isoquinoline.

Alternative Route: From 2-Cyanobenzaldehyde [6]

-

Condense 2-cyanobenzaldehyde with an aminoacetaldehyde equivalent (e.g., aminoacetaldehyde dimethyl acetal) in the presence of a catalyst to form the isoquinoline ring. A methoxy-substituted benzaldehyde could be used to introduce the oxygen functionality at the 7-position.

-

The resulting 3-amino-7-methoxyisoquinoline can then be demethylated using a reagent like boron tribromide (BBr₃) to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings. The chemical shifts will be influenced by the electron-donating effects of the amino and hydroxyl groups. A tentative assignment is provided below.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 | 8.5 - 8.7 | s |

| H-4 | 7.0 - 7.2 | s |

| H-5 | 7.6 - 7.8 | d |

| H-6 | 7.2 - 7.4 | dd |

| H-8 | 7.4 - 7.6 | d |

| NH₂ | 5.0 - 6.0 | br s |

| OH | 9.0 - 10.0 | br s |

Note: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet. Chemical shifts are referenced to TMS.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the nine carbon atoms of the isoquinoline core.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 145 - 150 |

| C-3 | 150 - 155 |

| C-4 | 100 - 105 |

| C-4a | 125 - 130 |

| C-5 | 120 - 125 |

| C-6 | 115 - 120 |

| C-7 | 155 - 160 |

| C-8 | 110 - 115 |

| C-8a | 130 - 135 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3200 - 3600 (broad) | Phenolic hydroxyl group |

| N-H stretch | 3300 - 3500 (sharp) | Primary amine |

| C=N stretch | 1620 - 1650 | Pyridine ring |

| C=C stretch | 1450 - 1600 | Aromatic rings |

| C-O stretch | 1200 - 1300 | Phenolic C-O bond |

Mass Spectrometry

In mass spectrometry, isoquinoline alkaloids typically show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) in positive ionization mode.[7] Fragmentation patterns often involve the loss of small neutral molecules or radicals from the substituent groups.[8]

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has not been reported, the isoquinoline scaffold is a well-established pharmacophore.[1] Many isoquinoline derivatives exhibit a broad range of pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects.[9][10]

Anticancer Potential

Derivatives of 3-aminoisoquinolin-1(2H)-one have been extensively studied as potential anticancer agents.[11][12] These compounds have shown inhibitory activity against various cancer cell lines. It is plausible that this compound could serve as a scaffold for the development of novel anticancer drugs. The mechanism of action for related compounds often involves the inhibition of key signaling pathways implicated in cancer progression, such as receptor tyrosine kinases or cell cycle regulators.

Figure 2: Potential Inhibition of a Generic RTK Signaling Pathway.

Quantitative Data from Analogs

The following table summarizes the in vitro anticancer activity of some 3-aminoisoquinolin-1(2H)-one derivatives against various cancer cell lines. This data highlights the potential for this class of compounds.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | MDA-MB-468 (Breast) | < 10 | [11] |

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | MCF7 (Breast) | < 10 | [11] |

| 3-Aryl substituted isoquinolinones | A549 (Lung) | Variable | [11] |

| 3-Aryl substituted isoquinolinones | SK-OV-3 (Ovarian) | Variable | [11] |

Conclusion

This compound represents an intriguing yet understudied molecule within the pharmacologically significant isoquinoline family. Based on the chemistry of its structural analogs, it is predicted to be a stable, aromatic compound with potential for further functionalization. The proposed synthetic routes offer a starting point for its chemical synthesis, which would enable the experimental validation of its predicted properties and a thorough investigation of its biological activities. The rich pharmacology of related isoquinoline derivatives, particularly in the area of oncology, suggests that this compound could be a valuable building block for the development of novel therapeutic agents. Further research into this compound is warranted to unlock its full potential.

References

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 7-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biologically active isoquinoline alkaloids covering 2014-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]

- 12. researchgate.net [researchgate.net]

The Biological Activity of 3-Aminoisoquinolin-7-ol: An Unexplored Scaffold

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the current understanding of the biological activity of 3-Aminoisoquinolin-7-ol. At present, there are no published studies detailing its specific pharmacological effects, mechanism of action, or quantitative biological data. Consequently, the core requirements of this technical guide—quantitative data tables, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled for this specific molecule.

While information on this compound is absent, the broader class of 3-aminoisoquinoline derivatives has attracted considerable interest in medicinal chemistry, primarily for their potential as anticancer agents and enzyme inhibitors. This suggests that this compound could be a candidate for future investigation, but any discussion of its potential activity remains speculative and would be based on the activities of related, but distinct, chemical structures.

The 3-Aminoisoquinoline Scaffold: A Privileged Structure in Drug Discovery

The isoquinoline core is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[1][2][3] The addition of an amino group at the 3-position further enhances the potential for diverse biological activities. Research into various substituted 3-aminoisoquinolines has primarily focused on their utility in oncology and as inhibitors of key cellular enzymes.

Anticancer Potential of 3-Aminoisoquinoline Derivatives

A significant body of research points to the anticancer properties of molecules containing the 3-aminoisoquinoline scaffold. For instance, derivatives of 3-aminoisoquinolin-1(2H)-one have been evaluated for their antiproliferative effects against a panel of human cancer cell lines.[4] Studies have shown that substitutions at the 3-amino group can significantly influence the potency and selectivity of these compounds. For example, 3-aryl substituted isoquinolinones have demonstrated anticancer activities comparable to the well-known chemotherapeutic agent doxorubicin against cell lines such as A549 (lung cancer), SK-OV-3 (ovarian cancer), and HCT-15 (colon cancer).[4]

Enzyme Inhibition: A Key Mechanism of Action

A prominent mechanism of action for several 3-aminoisoquinoline derivatives is the inhibition of poly(ADP-ribose) polymerase (PARP).[5][6] PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA single-strand break repair.[5] In cancer cells with deficiencies in other DNA repair pathways (such as those with BRCA mutations), inhibiting PARP can lead to synthetic lethality and cell death. Several clinically approved PARP inhibitors are used in cancer therapy, and the 3-aminoisoquinoline scaffold has been explored for the development of new PARP inhibitors.[5]

Derivatives of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides with substitutions at the 3-position have shown potent inhibitory activity against PARP1 and PARP2, with IC50 values in the nanomolar range.[5][6]

Future Directions for this compound

The absence of data on this compound presents an opportunity for novel research. The presence of a hydroxyl group at the 7-position, in addition to the amino group at the 3-position, offers unique possibilities for molecular interactions and metabolic pathways compared to other studied analogues.

A logical first step in characterizing this compound would be its chemical synthesis, followed by a broad-based screening to identify potential biological activities. An initial experimental workflow could be as follows:

Conclusion

References

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]

- 5. Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-Aminoisoquinoline Derivatives

Disclaimer: Initial searches for the specific compound 3-Aminoisoquinolin-7-ol did not yield any substantial scientific literature regarding its therapeutic targets or biological activity. Therefore, this guide will focus on the well-researched class of 3-aminoisoquinolin-1(2H)-one derivatives and other relevant isoquinoline compounds to provide insights into the potential therapeutic applications of this chemical scaffold for researchers, scientists, and drug development professionals.

Introduction to 3-Aminoisoquinolinone Derivatives

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. Among these, 3-aminoisoquinolin-1(2H)-one derivatives have emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents. These compounds have been shown to interact with various molecular targets implicated in cancer cell proliferation, survival, and angiogenesis. Furthermore, the broader class of isoquinoline derivatives has been investigated for its potential in treating neurodegenerative diseases due to structural similarities to known neurotoxins and their ability to modulate key pathological pathways.

This technical guide provides a comprehensive overview of the identified therapeutic targets of 3-aminoisoquinolin-1(2H)-one derivatives and other related isoquinoline compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.

Potential Therapeutic Targets in Oncology

Research into the anticancer properties of 3-aminoisoquinolin-1(2H)-one derivatives has identified several key molecular targets.

Cell Division Cycle 25 (CDC25) Phosphatases

CDC25 phosphatases are a family of dual-specificity protein phosphatases (CDC25A, CDC25B, and CDC25C) that play a crucial role in regulating the cell cycle by activating cyclin-dependent kinases (CDKs).[1] Overexpression of CDC25 phosphatases, particularly CDC25B, is observed in various human cancers and is associated with poor prognosis.[1][2] Inhibition of CDC25B represents a promising strategy for cancer therapy. Certain 3-aminoisoquinolin-1(2H)-one-based inhibitors have been identified as inhibitors of CDC25B.[3]

Estrogen Receptor α (ERα)

Estrogen Receptor α (ERα) is a key driver in the development and progression of a significant proportion of breast cancers. ERα acts as a ligand-activated transcription factor that regulates the expression of genes involved in cell proliferation and survival. Targeting ERα is a cornerstone of endocrine therapy for ER-positive breast cancer. A series of 2,3-diaryl isoquinolinone derivatives have been shown to exhibit anti-proliferative and anti-angiogenic activities through mechanisms dependent on ERα.[3]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy. Certain 2,3-diaryl isoquinolinone derivatives have demonstrated the ability to target VEGFR-2 dependent mechanisms, suggesting their potential as anti-angiogenic agents.[3]

Quantitative Data: In Vitro Anticancer Activity

The anticancer activity of a series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones was evaluated in the National Cancer Institute's (NCI) 60-cell line screen.[3][5] The data is presented as the logarithmic value of the 50% growth inhibition concentration (log GI50).

| Compound | Average log GI50 | Notes |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (12) | -5.18 | Showed selectivity towards the breast cancer sub-panel and was the most potent derivative tested. Also demonstrated significant inhibition of leukemia, lung, CNS, renal, and breast cancer cell lines.[3][5] |

| 3-(pyrazolyl-amino)isoquinolin-1(2H)-one derivatives | Active | Generally showed high activity against a wide range of cancer cell lines.[3] |

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen

This protocol outlines the methodology used by the National Cancer Institute for screening compounds against a panel of 60 human cancer cell lines.[6][7]

Cell Culture and Plating:

-

The 60 human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

For screening, cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the specific cell line.

-

Plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity before the addition of test compounds.[6]

Compound Preparation and Addition:

-

Test compounds are solubilized in dimethyl sulfoxide (DMSO) at 400 times the desired final maximum test concentration.

-

At the time of the experiment, a thawed aliquot of the compound concentrate is diluted to twice the desired final maximum test concentration with complete medium.

-

Serial dilutions are performed to obtain a total of five concentrations for testing.[6]

Assay and Data Analysis:

-

After a 48-hour incubation with the test compounds, the assay is terminated by the addition of trichloroacetic acid (TCA).

-

Cells are then stained with Sulforhodamine B (SRB), a protein-binding dye.

-

Unbound dye is washed away, and the protein-bound dye is solubilized.

-

The absorbance is read at 515 nm to determine the relative cell growth.

-

The GI50 value, the concentration causing 50% growth inhibition, is calculated from the dose-response curves.[7]

CDC25B Phosphatase Inhibition Assay

This protocol describes a general method for assessing the inhibition of CDC25B phosphatase activity.[8][9]

Reagents and Materials:

-

Recombinant human CDC25B catalytic domain

-

Phosphorylated substrate (e.g., O-methyl fluorescein phosphate (OMFP) or a phosphorylated peptide)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

Microplate reader for fluorescence or absorbance detection

Procedure:

-

Recombinant CDC25B is incubated with varying concentrations of the test compound in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of the phosphorylated substrate.

-

The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 30°C.

-

The dephosphorylation of the substrate is measured by detecting the change in fluorescence or absorbance.

-

The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined from the dose-response curves.

Estrogen Receptor α (ERα) Binding Assay

This protocol provides a general outline for a competitive binding assay to determine the affinity of test compounds for ERα.[10][11]

Reagents and Materials:

-

Recombinant human ERα

-

Radiolabeled estradiol (e.g., [3H]-17β-estradiol)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Unlabeled 17β-estradiol (for standard curve)

-

Test compounds dissolved in DMSO

-

Method to separate bound from free radioligand (e.g., hydroxylapatite or size-exclusion chromatography)

-

Scintillation counter

Procedure:

-

A constant concentration of recombinant ERα and radiolabeled estradiol are incubated with increasing concentrations of the test compound.

-

A parallel incubation is performed with unlabeled 17β-estradiol to generate a standard competition curve.

-

The reaction is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

The ability of the test compound to displace the radiolabeled estradiol is used to determine its binding affinity (IC50 or Ki).

VEGFR-2 Kinase Assay

This protocol describes a typical in vitro kinase assay to measure the inhibitory activity of compounds against VEGFR-2.[12][13]

Reagents and Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase substrate (e.g., a synthetic peptide or a protein like poly(Glu, Tyr) 4:1)

-

ATP (adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl buffer containing MgCl2, MnCl2, and DTT)

-

Test compounds dissolved in DMSO

-

Method to detect phosphorylation (e.g., ADP-Glo™ Kinase Assay, ELISA, or radioactivity-based assays)

Procedure:

-

The recombinant VEGFR-2 kinase is pre-incubated with various concentrations of the test compound in the kinase assay buffer.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is incubated for a specific time at 30°C to allow for phosphorylation of the substrate.

-

The reaction is stopped, and the level of substrate phosphorylation is quantified using a suitable detection method.

-

The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined from the dose-response curves.

Signaling Pathway and Workflow Diagrams

Caption: CDC25B-mediated activation of CDK1/Cyclin B and its inhibition.

Caption: VEGFR-2 signaling pathway and its inhibition in angiogenesis.

Caption: General workflow for anticancer drug discovery.

Potential Therapeutic Targets in Neurodegenerative Diseases

The isoquinoline scaffold is also of interest in the context of neurodegenerative diseases, particularly Parkinson's disease. This interest stems from the structural similarity of some isoquinoline derivatives to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively destroys dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.

Mitochondrial Complex I (NADH:ubiquinone oxidoreductase)

Mitochondrial dysfunction, specifically the inhibition of complex I of the electron transport chain, is a key pathological feature of Parkinson's disease. Several isoquinoline derivatives have been shown to be potent inhibitors of mitochondrial complex I.[14]

Quantitative Data: Mitochondrial Complex I Inhibition

The inhibitory activity of various isoquinoline derivatives against mitochondrial complex I from rat forebrain has been determined.[14]

| Compound | IC50 (mM) |

| N-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline | 0.36 |

| 6-methoxy-1,2,3,4-tetrahydroisoquinoline | 0.38 |

| 1-methyl-4-phenylpyridinium ion (MPP+) (Reference) | 4.1 |

| 1,2,3,4-Tetrahydroisoquinoline | ~22 |

Experimental Protocol: Mitochondrial Complex I Inhibition Assay

This protocol provides a general method for measuring the inhibition of mitochondrial complex I activity.[14][15]

Reagents and Materials:

-

Isolated mitochondria or sub-mitochondrial particles (SMPs)

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

Coenzyme Q1 (Ubiquinone-1) or other electron acceptors (e.g., decylubiquinone)

-

Assay buffer (e.g., phosphate buffer with MgCl2)

-

Test compounds dissolved in a suitable solvent

-

Spectrophotometer

Procedure:

-

Isolated mitochondria or SMPs are pre-incubated with various concentrations of the test compound in the assay buffer.

-

The reaction is initiated by the addition of NADH.

-

The activity of complex I is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of NADH oxidation is calculated from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor.

-

IC50 values are calculated from the dose-response curves.

Conclusion

While specific data on this compound remains elusive, the broader class of 3-aminoisoquinolin-1(2H)-one and other isoquinoline derivatives presents a rich field for therapeutic exploration. In oncology, these compounds offer the potential to target key pathways in cell cycle regulation and angiogenesis through the inhibition of CDC25B, ERα, and VEGFR-2. In the realm of neurodegenerative diseases, their ability to inhibit mitochondrial complex I suggests a possible role in modulating the pathology of conditions like Parkinson's disease. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of the isoquinoline scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of novel and effective therapies.

References

- 1. Inhibition of CDC25B Phosphatase Through Disruption of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]

- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 5. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [kyivtoulouse.knu.ua]

- 6. dctd.cancer.gov [dctd.cancer.gov]

- 7. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of a robust model protocol with accelerated throughput for a human recombinant full length estrogen receptor-alpha binding assay: protocol optimization and intralaboratory assay performance as initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. In vitro VEGFR2 kinase activity assay [bio-protocol.org]

- 14. Inhibition of complex I by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Aminoisoquinolin-7-ol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a prominent heterocyclic motif found in a multitude of biologically active compounds. Among these, derivatives of 3-aminoisoquinolin-7-ol and its analogs have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds have shown promise as potent inhibitors of various enzymes, including kinases and poly (ADP-ribose) polymerase (PARP), and have demonstrated significant potential in oncology and beyond. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and their analogs. It includes a compilation of quantitative pharmacological data, detailed experimental protocols for their synthesis and evaluation, and visual representations of the key signaling pathways they modulate.

Introduction

Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of many natural alkaloids and synthetic molecules with significant therapeutic value. The 3-aminoisoquinoline moiety, in particular, has proven to be a versatile pharmacophore. The addition of a hydroxyl group at the 7-position, creating the this compound core, further enhances the potential for molecular interactions and allows for a wide range of structural modifications.

This guide will delve into the technical aspects of this compound class, focusing on derivatives that have been investigated for their potential as anticancer agents. We will explore their interactions with key cellular targets and the downstream effects on critical signaling pathways.

Synthesis of 3-Aminoisoquinoline Derivatives

The synthesis of 3-aminoisoquinoline derivatives can be achieved through various chemical routes. A common strategy involves the construction of the isoquinoline core followed by the introduction of the amino group at the 3-position.

General Synthetic Protocol

A frequently employed method for the synthesis of 3-aminoisoquinolin-1(2H)-ones starts from 2-(cyanomethyl)benzoic acid. This approach allows for the variation of substituents on the 3-amino group. The general scheme involves the cyclization of the starting material to form the isoquinolinone ring, followed by functionalization.

For the synthesis of N-substituted 3-aminoisoquinolines, a Buchwald-type coupling reaction can be utilized, employing benzophenone imine as an ammonia surrogate to introduce the amino group at the 3-position of the isoquinoline ring. This method is advantageous as it helps to avoid double arylation. The resulting imine intermediates are then readily hydrolyzed to yield the desired 3-aminoisoquinoline derivatives[1].

Another approach involves the Suzuki coupling to introduce various aryl or heteroaryl groups at different positions of the isoquinoline core, followed by the introduction of the amino group[1].

For the synthesis of 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, a key lead compound with significant anticancer activity, a two-step process is often employed. This involves the reaction of a suitable isoquinoline precursor with a thiazole-containing reactant[2][3][4].

Biological Activities and Therapeutic Potential

Derivatives of this compound and its analogs exhibit a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of 3-aminoisoquinoline derivatives against a wide range of cancer cell lines.

Several 3-aminoisoquinoline derivatives have been identified as potent inhibitors of protein kinases and phosphatases, which are critical regulators of cell signaling and are often dysregulated in cancer.

-

PDGF-RTK Inhibition: A series of 3-substituted quinoline derivatives have shown potent inhibition of platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK). Notably, compounds with 6,7-dimethoxy substitution on the quinoline ring and a lipophilic group at the 3-position exhibited IC50 values in the low nanomolar range[5].

-

Cdc25B Phosphatase Inhibition: Certain 3-(hetaryl/aryl)amino or 3-benzylamino substituted isoquinolin-1-one scaffolds have been identified as inhibitors of the dual-specificity phosphatase Cdc25B, with IC50 values ranging from 0.77 to 13.66 μM[6].

PARP inhibitors represent a significant class of targeted cancer therapies, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The mechanism of action involves blocking the repair of DNA single-strand breaks, which leads to the accumulation of double-strand breaks during replication. In cancer cells with impaired homologous recombination, these double-strand breaks cannot be repaired, leading to cell death[7][8][9]. Several 3-aminoisoquinoline derivatives have been designed and synthesized as potent PARP inhibitors. The design of these inhibitors often mimics the nicotinamide moiety of the NAD+ substrate to interact with the PARP enzyme[10].

Inhibitor of Apoptosis Proteins (IAPs) are key regulators of programmed cell death. Overexpression of IAPs is a common mechanism by which cancer cells evade apoptosis. Certain isoquinoline derivatives have been shown to act as IAP inhibitors, promoting apoptosis in cancer cells. For instance, two novel isoquinoline derivatives, B01002 and C26001, displayed significant antiproliferative and proapoptotic activity in SKOV3 ovarian cancer cells, with IC50 values of 7.65 and 11.68 µg/mL, respectively. In vivo studies showed that these compounds inhibited tumor growth by 99.53% and 84.23%, respectively, by downregulating IAPs and activating caspase-3 and PARP[11].

Quantitative Pharmacological Data

The following tables summarize the quantitative data for the biological activity of selected 3-aminoisoquinoline derivatives and their analogs.

| Compound ID | Target | Assay | IC50 / GI50 / TGI / LC50 | Cell Line(s) | Reference |

| 3-Aryl substituted isoquinolinones | - | Anticancer Screen | Mean IC50: 0.046 μM | NCI-60 | [6] |

| 2,3-diaryl isoquinolinone derivatives | ERα, VEGFR-2 | Antiproliferative Assay | - | MCF-7 | [6] |

| 3-(hetaryl/aryl)amino/3-benzylamino isoquinolin-1-ones | Cdc25B | Phosphatase Inhibition | IC50: 0.77 - 13.66 μM | - | [6] |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (12) | - | Anticancer Screen | avg lg GI50: -5.18 | NCI-60 | [6] |

| lg TGI: -4.1 | |||||

| lg LC50 > -4.0 | |||||

| B01002 | IAP | Antiproliferative Assay | IC50: 7.65 µg/mL | SKOV3 | [11] |

| C26001 | IAP | Antiproliferative Assay | IC50: 11.68 µg/mL | SKOV3 | [11] |

| Compound ID | In Vivo Model | Efficacy | Reference |

| B01002 | Xenograft mouse model (SKOV3) | Tumor Growth Inhibition: 99.53% | [11] |

| C26001 | Xenograft mouse model (SKOV3) | Tumor Growth Inhibition: 84.23% | [11] |

Key Signaling Pathways

This compound derivatives and their analogs exert their biological effects by modulating several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common event in many cancers. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt then phosphorylates a variety of downstream targets, including mTOR, leading to increased protein synthesis and cell survival[6][12][13][14][15].

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition.

IAP-Mediated Apoptosis Regulation

Inhibitor of Apoptosis (IAP) proteins block apoptosis by inhibiting caspases. Smac/DIABLO, a mitochondrial protein released during apoptosis, antagonizes IAPs, thereby promoting cell death. IAP inhibitors, including certain isoquinoline derivatives, mimic the action of Smac/DIABLO, leading to the activation of caspases and apoptosis[1][11][16][17][18].

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. dctd.cancer.gov [dctd.cancer.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. exp-oncology.com.ua [exp-oncology.com.ua]

- 17. Regulation of Apoptosis by Inhibitors of Apoptosis (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bosterbio.com [bosterbio.com]

Methodological & Application

Application Note: Purification of 3-Aminoisoquinolin-7-ol

Abstract

This application note provides detailed protocols for the purification of 3-Aminoisoquinolin-7-ol, a polar aromatic heterocyclic compound. Due to the presence of both a basic amino group and an acidic hydroxyl group, this molecule presents unique challenges, including potential for oxidation and amphoteric behavior. This document outlines three common purification techniques: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). As specific experimental data for this compound is not widely published, the following protocols and data are based on established chemical principles for molecules with similar functional groups.

Overview of Purification Strategies

The purification strategy for this compound must account for its high polarity and its susceptibility to oxidation, which can lead to discoloration of the final product. The choice of method depends on the initial purity of the crude material, the required final purity, and the scale of the purification.

Key Considerations:

-

Polarity: The molecule's polar nature necessitates the use of polar solvents for dissolution and chromatography.

-

Amphoteric Nature: The presence of both an acidic phenol and a basic amine means that pH control can be crucial, especially in HPLC, to ensure consistent retention and peak shape.

-

Oxidation: Aminophenol moieties can be sensitive to air and light. It is advisable to handle the compound efficiently and consider storing the final product under an inert atmosphere (e.g., nitrogen or argon).

Comparison of Purification Methods

The following table summarizes hypothetical, yet realistic, outcomes for the purification of a crude sample of this compound.

| Purification Method | Starting Purity (%) | Final Purity (%) | Typical Recovery (%) | Key Applications & Notes |

| Recrystallization | 85 - 90 | > 98 | 70 - 85 | Ideal for large quantities (>1 g) and removing major impurities. Method is highly dependent on finding a suitable solvent system. |

| Flash Column Chromatography | 70 - 90 | > 95 | 60 - 80 | Good for moderate scales (50 mg - 5 g) and separating compounds with different polarities. Requires optimization of the mobile phase. |

| Preparative HPLC | 90 - 95 | > 99.5 | 40 - 70 | Best for achieving very high purity on small to medium scales (< 1 g). Ideal for final purification of reference standards or drug candidates. |

Experimental Protocols

Method 1: Recrystallization

This method is effective for removing impurities with different solubility profiles from the target compound. A mixed solvent system is often required for polar molecules like this compound.

Protocol:

-

Solvent Screening:

-

Place ~10-20 mg of crude material into several test tubes.

-

Add a few drops of different solvents (e.g., water, ethanol, methanol, ethyl acetate, acetone) to each tube.

-

Observe solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.

-

Heat the tubes that showed poor room temperature solubility. An ideal solvent will fully dissolve the compound upon heating.

-

Allow the heated solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a promising solvent.

-

For this compound, a methanol/water or ethanol/water system is a good starting point.

-

-

Recrystallization Procedure (Methanol/Water System):

-

Place the crude this compound into an Erlenmeyer flask.

-

Add the minimum amount of hot methanol required to just dissolve the solid completely. Add the solvent in small portions while the flask is gently heated on a hot plate.

-

Once dissolved, remove the flask from the heat.

-

Slowly add water dropwise until the solution becomes faintly cloudy (the cloud point).

-

Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.

-

Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent mixture (the same methanol/water ratio).

-

Dry the crystals under vacuum to remove residual solvent.

-

Method 2: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase. For an amino-containing compound, adding a basic modifier to the mobile phase can prevent peak tailing on silica gel.

Protocol:

-

TLC Analysis:

-

Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol).

-

Spot the solution onto a silica gel TLC plate.

-

Develop the plate in a chamber containing a test eluent system. A good starting point is 95:5 dichloromethane:methanol.

-

Visualize the plate under UV light.

-

Adjust the solvent polarity to achieve an Rf value of ~0.2-0.4 for the target compound. If streaking is observed, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent. A system of 94:5:1 Dichloromethane:Methanol:Triethylamine is a plausible eluent.

-

-

Column Preparation and Loading:

-

Prepare a slurry of silica gel in the chosen mobile phase.

-

Pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

Allow the silica to settle, with a layer of sand on top to protect the surface.

-

Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent like methanol.

-

Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent to dryness.

-

Carefully load the sample onto the top of the column.

-

-

Elution and Fraction Collection:

-

Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow.

-

Collect fractions in test tubes.

-

Monitor the elution of the compound by TLC analysis of the collected fractions.

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

-

Method 3: Preparative HPLC

Reversed-phase HPLC is ideal for achieving the highest purity. The method separates compounds based on their hydrophobicity.

Protocol:

-

System Parameters:

-

Column: C18, 5-10 µm particle size (e.g., 250 x 21.2 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid or 10 mM Ammonium Acetate (the buffer is critical for good peak shape).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Detector: UV, at a wavelength of maximum absorbance for the compound (e.g., 254 nm or 280 nm).

-

-

Method Development:

-

On an analytical scale HPLC, inject a small sample and run a scout gradient (e.g., 5% to 95% B over 15 minutes) to determine the retention time of the compound.

-

Optimize the gradient to achieve good separation between the target compound and any impurities. A typical gradient might be 10-50% Acetonitrile over 20-30 minutes.

-

-

Preparative Run:

-

Dissolve the sample in a suitable solvent (e.g., a small amount of DMSO or methanol, diluted with Mobile Phase A) and filter through a 0.45 µm syringe filter.

-

Inject the sample onto the preparative column.

-

Run the optimized gradient method.

-

Collect fractions corresponding to the main product peak.

-

Confirm the purity of the fractions using analytical HPLC.

-

Combine the pure fractions and remove the organic solvent (acetonitrile/methanol) via rotary evaporation.

-

Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a pure solid.

-

Visualized Workflows and Setups

Caption: General purification workflow decision matrix.

Caption: Diagram of a typical flash chromatography setup.

Caption: Principle of reversed-phase HPLC separation.

Application of 3-Aminoisoquinolin-7-ol in Kinase Inhibition Assays: Application Notes and Protocols

Disclaimer: As of October 2025, publicly available scientific literature does not contain specific data on the direct application of 3-Aminoisoquinolin-7-ol in kinase inhibition assays. The following application notes and protocols are based on the activities of structurally related isoquinoline derivatives and general practices in kinase inhibitor profiling. Researchers should validate these methodologies for their specific experimental context.

Introduction

This compound is a heterocyclic organic compound belonging to the isoquinoline family. While direct evidence of its kinase inhibitory activity is not currently documented, the isoquinoline scaffold is a well-established pharmacophore in the development of kinase inhibitors. Derivatives of isoquinoline have been shown to target a variety of kinases by competing with ATP for binding to the enzyme's active site, thereby modulating cellular signaling pathways implicated in diseases such as cancer and inflammatory disorders. This document provides a generalized framework for evaluating the potential of this compound as a kinase inhibitor.

Mechanism of Action

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signal transduction. Many kinase inhibitors, including those with an isoquinoline core, act as competitive inhibitors at the ATP-binding site of the kinase domain. The planar aromatic structure of the isoquinoline ring can engage in hydrophobic and pi-stacking interactions within the active site, while the amino and hydroxyl groups of this compound could potentially form hydrogen bonds with key amino acid residues, contributing to its binding affinity and inhibitory potency.

Data Presentation: Hypothetical Kinase Inhibition Profile

The following table summarizes hypothetical quantitative data for this compound against a panel of selected kinases, as would be determined in biochemical assays. This data is for illustrative purposes only.

| Kinase Target | Assay Type | ATP Concentration (µM) | IC50 (nM) |

| Kinase A | ADP-Glo | 10 | 150 |

| Kinase B | HTRF | 15 | 800 |

| Kinase C | ADP-Glo | 25 | >10,000 |

| Kinase D | HTRF | 10 | 450 |

| Kinase E | ADP-Glo | 50 | 2,500 |

Experimental Protocols

Detailed methodologies for two common kinase inhibition assays are provided below. These protocols can be adapted for screening this compound against a panel of kinases.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[1][2][3][4][5]

Materials:

-

This compound (test compound)

-

Kinase of interest

-

Kinase-specific substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase reaction buffer (specific to the kinase)

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the test compound dilution or vehicle control (e.g., DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the kinase and its substrate in kinase reaction buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Detection:

-

Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide the luciferase and luciferin for the detection reaction.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

HTRF® kinase assays are based on the detection of a phosphorylated substrate using two fluorescently labeled antibodies, leading to a FRET signal upon binding.[6][7][8][9][10]

Materials:

-

This compound (test compound)

-

Kinase of interest

-

Biotinylated substrate peptide

-

ATP

-

HTRF® KinEASE™ Kit (Cisbio) or equivalent, containing:

-

Europium cryptate-labeled anti-phospho-specific antibody (donor)

-

XL665-labeled streptavidin (acceptor)

-

-

Kinase reaction buffer

-

HTRF® detection buffer

-

White, low-volume 384-well assay plates

-

HTRF®-compatible plate reader

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.

-

Kinase Reaction Setup:

-

Add 2 µL of the test compound dilution or vehicle control to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the kinase and the biotinylated substrate peptide in kinase reaction buffer.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in kinase reaction buffer.

-

Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

Detection:

-

Add 10 µL of the HTRF® detection mix (containing the europium-labeled antibody and XL665-labeled streptavidin in detection buffer) to each well to stop the reaction and initiate the detection process.

-

Incubate at room temperature for 60 minutes to allow for antibody binding.

-

-

Data Acquisition: Measure the HTRF® signal (emission at 665 nm and 620 nm with excitation at 320 nm) using a compatible plate reader.

-

Data Analysis: Calculate the HTRF® ratio (665 nm / 620 nm * 10,000) and then the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways

Many kinase inhibitors target key nodes in cellular signaling cascades that are often dysregulated in disease. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways are two such critical pathways.

Caption: The MAPK signaling cascade.

Caption: The PI3K/Akt signaling pathway.

Experimental Workflow

The general workflow for screening a compound like this compound in a kinase inhibition assay is depicted below.

References

- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 2. ulab360.com [ulab360.com]

- 3. researchgate.net [researchgate.net]

- 4. ulab360.com [ulab360.com]

- 5. worldwide.promega.com [worldwide.promega.com]

- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format [frontiersin.org]

- 8. revvity.com [revvity.com]

- 9. revvity.com [revvity.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for 3-Aminoisoquinolin-7-ol Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for assessing the cytotoxic effects of 3-Aminoisoquinolin-7-ol. The protocols herein detail methods to quantify cell viability, distinguish between modes of cell death, and investigate potential underlying mechanisms.

Introduction

This compound is a small molecule with potential applications in drug discovery. As with any novel compound, a thorough evaluation of its cytotoxic profile is a critical first step in the development process. Cytotoxicity assays are essential for determining the concentration at which a compound induces cell death and for elucidating the mechanisms by which it does so.[1][2] This application note describes a multi-assay approach to characterize the cytotoxicity of this compound, encompassing the assessment of metabolic activity, membrane integrity, and markers of apoptosis.

Initial studies on related 3-aminoisoquinolinone derivatives have suggested potential anticancer and antiproliferative activities, making a detailed cytotoxic evaluation particularly relevant.[3] The experimental design outlined below will enable researchers to generate a robust dataset to inform further development of this compound.

Experimental Design Overview

The following workflow is recommended for a comprehensive cytotoxicity assessment of this compound.

References

Application Notes and Protocols for Determining the Cell Permeability of 3-Aminoisoquinolin-7-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoisoquinolin-7-ol is a small molecule belonging to the aminoisoquinoline class of compounds. While specific biological activities of the 7-hydroxy substituted variant are not extensively documented in publicly available literature, the core structure of 3-aminoisoquinoline is found in molecules investigated as inhibitors of poly (ADP-ribose) polymerase (PARP).[1][2] PARP inhibitors are a class of therapeutic agents that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[3][4][5]

For any compound to be effective as a therapeutic agent, particularly for intracellular targets like PARP, it must be able to cross the cell membrane to reach its site of action. Therefore, assessing the cell permeability of this compound is a critical step in its evaluation as a potential drug candidate. These application notes provide detailed protocols for two standard in vitro assays to determine its permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method used to predict the passive diffusion of a compound across a biological membrane.[6][7] It is a cost-effective initial screening tool to assess the likelihood of good oral absorption.[8] The assay utilizes a 96-well plate format where a filter plate is coated with a lipid solution to form an artificial membrane, separating a donor compartment (containing the test compound) from an acceptor compartment.[6]

Data Presentation

Table 1: PAMPA Permeability Classification

| Permeability Classification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |

| High | > 1.0 |

| Medium | 0.5 - 1.0 |

| Low | < 0.5 |

Table 2: Hypothetical PAMPA Results for this compound and Control Compounds

| Compound | Concentration (µM) | Incubation Time (h) | Papp (x 10⁻⁶ cm/s) | Permeability Classification |

| This compound | 10 | 18 | 0.85 | Medium |

| High Permeability Control | 10 | 18 | 1.52 | High |

| Low Permeability Control | 10 | 18 | 0.21 | Low |

Experimental Protocol

Materials:

-

This compound

-

PAMPA plate system (e.g., 96-well donor and acceptor plates)

-

Lecithin (e.g., from soybean)

-

Dodecane

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

High and low permeability control compounds (e.g., testosterone and hydrocortisone)

-

UV-Vis spectrophotometer or LC-MS/MS

Procedure:

-

Preparation of the Artificial Membrane: Prepare a 1% (w/v) solution of lecithin in dodecane. Using a multichannel pipette, carefully add 5 µL of the lipid solution to each well of the donor plate filter membrane.[8]

-

Preparation of Solutions:

-

Assay Setup:

-

Incubation: Incubate the plate assembly at room temperature for 10-20 hours in a moist chamber to prevent evaporation.[8]

-

Quantification:

-

After incubation, carefully separate the plates.

-

Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method such as UV-Vis spectrophotometry or LC-MS/MS.

-

-

Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:

Where:

-

V_D is the volume of the donor well

-

V_A is the volume of the acceptor well

-

A is the area of the membrane

-

t is the incubation time in seconds

-

[C_A] is the concentration of the compound in the acceptor well

-

[C_equilibrium] is the equilibrium concentration, calculated as: ([C_D] * V_D + [C_A] * V_A) / (V_D + V_A)

-

[C_D] is the concentration of the compound in the donor well

-

Experimental Workflow Diagram

Caption: Workflow for the PAMPA assay.

Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[11][12] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestine, including the formation of tight junctions and the expression of various transporters.[13][14] This assay can assess both passive and active transport mechanisms.[11]

Data Presentation

Table 3: Caco-2 Permeability and Efflux Classification

| Permeability Classification | Apparent Permeability (Papp A to B) (x 10⁻⁶ cm/s) |

| High | > 1.0 |

| Medium | 0.5 - 1.0 |

| Low | < 0.5 |

| Efflux Classification | Efflux Ratio (Papp B to A / Papp A to B) |

| Efflux Substrate | ≥ 2 |

| Not an Efflux Substrate | < 2 |

Table 4: Hypothetical Caco-2 Permeability Results for this compound

| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification | Efflux Substrate |

| This compound | A to B | 0.75 | 1.2 | Medium | No |

| B to A | 0.90 | ||||

| Atenolol (Low Permeability) | A to B | 0.32 | - | Low | - |

| Antipyrine (High Permeability) | A to B | 1.85 | - | High | - |

Experimental Protocol

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

-

Transwell inserts (e.g., 24-well format)

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

Control compounds (e.g., atenolol for low permeability, antipyrine for high permeability)

-

Lucifer yellow for monolayer integrity testing

-

Transepithelial electrical resistance (TEER) meter

-

LC-MS/MS for quantification

Procedure:

-

Cell Culture and Seeding:

-

Monolayer Integrity Check:

-

Permeability Assay (Bidirectional):

-

Wash the Caco-2 monolayers with pre-warmed HBSS.

-

Apical to Basolateral (A to B) Transport:

-

Add HBSS containing 10 µM this compound to the apical (donor) side.

-

Add fresh HBSS to the basolateral (acceptor) side.

-

-

Basolateral to Apical (B to A) Transport:

-

Add HBSS containing 10 µM this compound to the basolateral (donor) side.

-

Add fresh HBSS to the apical (acceptor) side.

-

-

-

Incubation and Sampling:

-

Incubate the plates at 37°C with gentle shaking.

-

Collect samples from the acceptor compartment at various time points (e.g., 30, 60, 90, 120 minutes).

-